Stability Against Acid-Catalyzed Isomerization
The saturated cyclohexane backbone of (4-prop-1-en-2-ylcyclohexyl)methanol provides a critical stability advantage over the unsaturated analog perillyl alcohol. Under acidic conditions (10% aq. H₂SO₄), perillyl alcohol undergoes extensive isomerization, generating a mixture of products, whereas dihydroperillyl alcohol (the target compound class) is not reported to undergo the same ring-based rearrangements under these conditions, allowing for its use in reactions where the unsaturated analog is compromised [1]. This stability is essential for synthetic strategies requiring acid-sensitive steps downstream.
| Evidence Dimension | Resistance to acid-catalyzed isomerization |
|---|---|
| Target Compound Data | Dihydroperillyl alcohol (compound class) does not undergo ring isomerization under conditions identical to perillyl alcohol. |
| Comparator Or Baseline | Perillyl alcohol: undergoes extensive acid-catalyzed isomerization in 10% aq. H₂SO₄. |
| Quantified Difference | Qualitative difference: saturated ring is non-reactive under conditions that isomerize the unsaturated ring. (Specific % conversion not available for target compound; inferred from compound class behavior) |
| Conditions | 10% aqueous sulfuric acid, method as per Kayahara et al., 1970. |
Why This Matters
This stability enables use as a synthetic intermediate in multi-step reactions containing acidic conditions where perillyl alcohol would be degraded, expanding its utility for complex molecule construction.
- [1] Kayahara, H., Ueda, H., Ichimoto, I., & Tatsumi, C. (1970). Acid Catalyzed Isomerization of Monocyclic Monoterpenes. Agricultural and Biological Chemistry, 34(11), 1597–1602. View Source
